molecular formula C18H23Cl2N3 B2799617 [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride CAS No. 1052409-69-4

[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride

Cat. No. B2799617
CAS RN: 1052409-69-4
M. Wt: 352.3
InChI Key: PWUYRHCMWFUPSF-UHFFFAOYSA-N
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Description

“2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride” is a chemical compound with the CAS Number: 1052409-69-4 . It has a molecular weight of 352.31 .


Synthesis Analysis

Indoles, which are versatile and common nitrogen-based heterocyclic scaffolds, are frequently used in the synthesis of various organic compounds . The synthesis of indole derivatives has seen considerable activity in the last decade due to the possibilities for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .


Molecular Structure Analysis

The IUPAC name of the compound is 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-pyridinylmethyl)ethanamine dihydrochloride . The InChI code is 1S/C18H21N3.2ClH/c1-13-3-4-18-17(11-13)16(14(2)21-18)7-10-20-12-15-5-8-19-9-6-15;;/h3-6,8-9,11,20-21H,7,10,12H2,1-2H3;2*1H .


Physical And Chemical Properties Analysis

As mentioned earlier, the compound is solid in its physical form . It has a molecular weight of 352.31 .

Scientific Research Applications

Catalyst Development

Palladacycles with indole cores have been designed and synthesized, demonstrating applications as catalysts in chemical reactions such as the Suzuki–Miyaura coupling and the allylation of aldehydes. These compounds, with their indole-derived ligands, have shown efficient catalysis with low catalyst loading and following a homogeneous pathway (Singh et al., 2017).

Antioxidant Activity

Compounds with pyrrolyl and selenolopyridine moieties have demonstrated remarkable antioxidant activity in studies, compared to ascorbic acid. This suggests their potential utility in the development of new antioxidant agents (Zaki et al., 2017).

Synthesis of Structurally Diverse Libraries

Research has shown the utility of certain key compounds in generating structurally diverse libraries through various alkylation and ring closure reactions. These methodologies could be applied to synthesize a wide range of compounds for different scientific applications, highlighting the versatility of indole-derived compounds in synthetic chemistry (Roman, 2013).

Anticonvulsant Agents

Novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, have been screened for anticonvulsant activity, demonstrating the potential for developing new therapeutic agents from pyridine-derived compounds (Pandey & Srivastava, 2011).

Antimicrobial Activity

The synthesis and evaluation of novel 1,2,4-triazoles starting from isonicotinic acid hydrazide, leading to compounds with significant antimicrobial activities, indicate the potential of related compounds for use in addressing microbial resistance (Bayrak et al., 2009).

properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3.2ClH/c1-13-3-4-18-17(11-13)16(14(2)21-18)7-10-20-12-15-5-8-19-9-6-15;;/h3-6,8-9,11,20-21H,7,10,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUYRHCMWFUPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=NC=C3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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